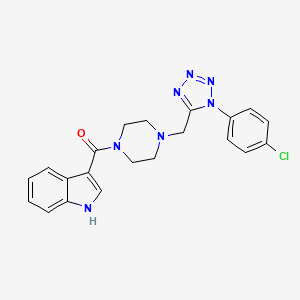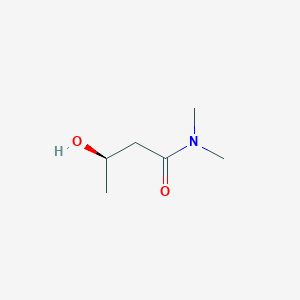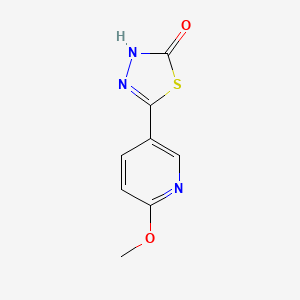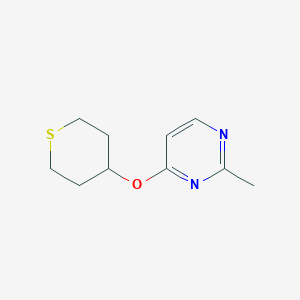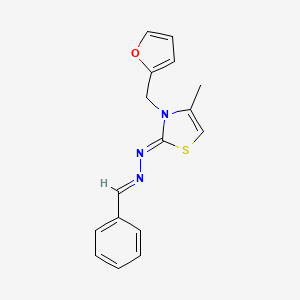
2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide, also known as CPTH2, is a small molecule inhibitor that has gained attention in the field of scientific research due to its potential therapeutic applications. CPTH2 has been found to inhibit the activity of histone acetyltransferase (HAT), an enzyme that plays a crucial role in gene expression and regulation. In
Applications De Recherche Scientifique
2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide has been found to have a wide range of potential scientific research applications. One of the most promising applications is in the field of cancer research. HAT enzymes are known to play a critical role in the development and progression of cancer, and 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide has been shown to inhibit the activity of these enzymes, which could potentially lead to the development of new cancer therapies.
In addition to cancer research, 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Huntington's disease. HAT enzymes have been implicated in the development of these disorders, and 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide has been found to be effective in inhibiting their activity.
Mécanisme D'action
2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide works by inhibiting the activity of HAT enzymes, which are responsible for adding acetyl groups to histones, a process that plays a crucial role in gene expression and regulation. By inhibiting the activity of HAT enzymes, 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide can alter the expression of genes that are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide has been found to have a number of biochemical and physiological effects. In addition to inhibiting the activity of HAT enzymes, 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide in lab experiments is its specificity for HAT enzymes. Unlike other inhibitors that may also inhibit other enzymes, 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide has been found to be highly selective for HAT enzymes. This specificity makes it an ideal tool for studying the role of HAT enzymes in various cellular processes.
One of the limitations of using 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments and may require the use of solvents or other methods to increase its solubility.
Orientations Futures
There are a number of future directions for research involving 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide. One area of interest is in the development of new cancer therapies that target HAT enzymes. Another area of interest is in the development of new therapies for neurological disorders that target HAT enzymes.
In addition to these areas of research, there is also interest in exploring the potential use of 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide in other areas, such as inflammation, metabolic disorders, and cardiovascular disease. As research into the role of HAT enzymes in various cellular processes continues, it is likely that new applications for 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide will be discovered.
Méthodes De Synthèse
2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide can be synthesized using a multistep process that involves the reaction of cyclohexyl isocyanate with 2-phenyl-1H-imidazole-5-thiol to form the intermediate compound 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide. This intermediate compound is then reacted with phenylacetyl chloride to yield the final product, 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide.
Propriétés
IUPAC Name |
2-(1-cyclohexyl-5-phenylimidazol-2-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c27-22(25-19-12-6-2-7-13-19)17-28-23-24-16-21(18-10-4-1-5-11-18)26(23)20-14-8-3-9-15-20/h1-2,4-7,10-13,16,20H,3,8-9,14-15,17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEHSSROHHERFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate](/img/structure/B2680064.png)
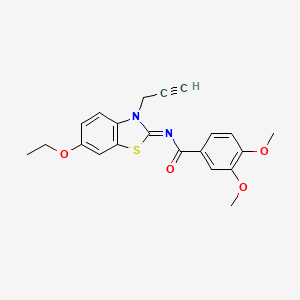
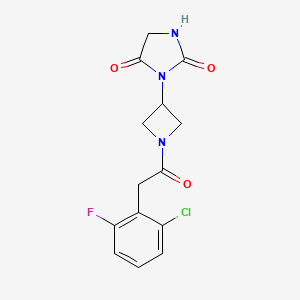
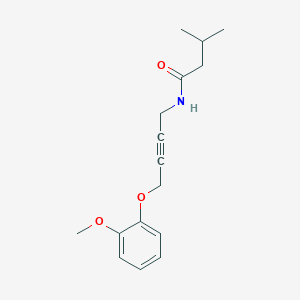
![4-{[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide](/img/no-structure.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2680075.png)
